molecular formula C13H21NO4 B12282961 (1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid

(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid

Cat. No.: B12282961
M. Wt: 255.31 g/mol
InChI Key: VOLSDHFHZGQKBS-MGRQHWMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound features a 2-azabicyclo[2.2.2]octane core with a tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid at position 5. The (1R,4S) stereochemistry confers distinct conformational rigidity and reactivity, making it valuable in medicinal chemistry, particularly as an intermediate in antiviral drug synthesis (e.g., hepatitis C virus inhibitors) . Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 267.32 g/mol .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-9(14)6-10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10?/m1/s1

InChI Key

VOLSDHFHZGQKBS-MGRQHWMJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CC2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

The most widely documented route begins with ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, a precursor containing both amine and epoxide functionalities. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) as a base. This step protects the primary amine, yielding a Boc-protected intermediate. Subsequent intramolecular lactonization under mild conditions forms the bicyclo[2.2.2]octane scaffold.

Reaction Conditions and Mechanism

The lactonization proceeds in dimethylformamide (DMF) at room temperature over 72 hours, leveraging the nucleophilic opening of the epoxide by the carboxylate group. The reaction’s stereochemical outcome is dictated by the cis-configuration of the starting material, which favors the formation of the (1R,4S) diastereomer. After workup, the crude product is purified via silica gel chromatography (chloroform eluent) and recrystallized from dichloromethane/diethyl ether to achieve >95% enantiomeric excess.

Table 1: Key Parameters for Lactonization Method

Parameter Value Source
Starting Material Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl
Boc Reagent Di-tert-butyl dicarbonate
Solvent DMF
Reaction Time 72 hours
Yield 25% (isolated)
Recrystallization Solvent Dichloromethane/Diethyl ether

Cyclization of Hydroxypipecolic Acid Derivatives

Hydroxypipecolic Acid as a Building Block

Alternative routes utilize cis-5-hydroxypipecolic acid ethyl ester, a six-membered cyclic amino acid derivative found in natural sources like acacia trees. The hydroxyl and carboxyl groups enable regioselective cyclization. Protection of the amine with Boc₂O precedes acid-catalyzed intramolecular esterification, forming the lactone ring and bicyclic structure.

Stereochemical Control

The cis-configuration of the hydroxyl and carboxyl groups in the starting material ensures the formation of the (1R,4S) configuration during cyclization. Single-crystal X-ray diffraction confirms the absolute stereochemistry, with Flack parameters near 0.0(5), indicating high enantiopurity.

Table 2: Cyclization Method Overview

Parameter Value Source
Starting Material cis-5-Hydroxypipecolic acid ethyl ester
Cyclization Catalyst Triethylamine
Solvent 1,4-Dioxane
Reaction Temperature Room temperature
Yield 30–35%

Enzymatic Resolution for Stereoselective Synthesis

Biocatalytic Approaches

Patent literature discloses enzymatic methods using lactamases to resolve racemic mixtures of azabicyclo intermediates. For example, Pseudomonas fluorescens lactamase selectively hydrolyzes the (1R,4S)-enantiomer of 2-azabicyclo[2.2.2]octane-5-carboxylate esters, leaving the desired isomer intact. This approach achieves enantiomeric ratios exceeding 99:1 but requires additional steps to introduce the Boc group post-resolution.

Limitations and Optimization

While enzymatic resolution offers high stereoselectivity, scalability is hindered by substrate specificity and enzyme stability. Recent advances employ immobilized enzymes in flow reactors to improve throughput, though industrial adoption remains limited.

Post-Synthetic Modifications

Carboxylic Acid Functionalization

The carboxylic acid moiety at position 5 is often introduced via oxidation of a hydroxymethyl group or hydrolysis of a nitrile. For instance, treatment of 5-hydroxymethyl intermediates with Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid in 70–80% yield.

Boc Deprotection and Re-protection

In cases where the Boc group is introduced early, acidic conditions (e.g., HCl/dioxane) may partially deprotect the amine during workup. Reprotection with Boc₂O ensures full coverage before subsequent reactions.

Analytical Characterization

Spectroscopic Validation

1H NMR spectra of the final product exhibit characteristic signals:

  • Boc group : Singlet at δ 1.47 ppm (9H, tert-butyl).
  • Azabicyclo protons : Multiplet resonances between δ 1.80–4.82 ppm.
  • Carboxylic acid : Broad signal at δ 12–13 ppm (exchangeable proton).

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 256.1236 (calculated for C₁₃H₂₁NO₄).

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 10.217 Å, b = 11.676 Å, c = 10.273 Å, and β = 114.18°. The Flack parameter of 0.0(5) confirms the (1R,4S) configuration.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

Method Yield Stereoselectivity Scalability
Lactonization 25% High Moderate
Cyclization 30–35% Moderate High
Enzymatic Resolution 40–50% Very High Low

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction may yield alcohols.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its azabicyclic framework is particularly useful for constructing compounds with potential therapeutic effects. For instance, derivatives of this compound have been explored for their activity against tuberculosis, showcasing its relevance in developing antitubercular agents .

Pharmaceutical Development

In pharmaceutical research, the compound has been utilized to develop new drugs targeting specific biological pathways. The incorporation of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization during synthesis, facilitating the creation of complex molecules with enhanced pharmacological properties.

Chemical Biology

The compound's structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding. Its derivatives have been investigated for their efficacy in modulating biological activities, which can lead to advancements in drug discovery and development.

Case Studies

Study FocusFindingsReference
Antitubercular ActivityThe synthesized derivatives exhibited varying degrees of antitubercular activity, with some showing significant inhibitory effects against Mycobacterium tuberculosis.
Drug DesignThe compound was used as an intermediate in synthesizing potential inhibitors for specific enzymes involved in disease pathways, demonstrating its versatility in drug design.
Structural AnalysisCrystal structure analysis revealed insights into the conformational flexibility of the compound, which is crucial for its biological interactions.

Mechanism of Action

The mechanism of action of (1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

Ring Size and Strain

Bicyclo[2.2.1]heptane Derivatives

  • Example: (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid (CAS 291775-59-2)

  • Smaller bicyclic system ([2.2.1] vs. [2.2.2]) increases ring strain, enhancing reactivity but reducing stability.
  • Used in Ledipasvir synthesis for HCV treatment .
  • Molecular formula: C₁₂H₁₉NO₄ (MW: 241.28 g/mol) .

Bicyclo[3.1.0]hexane Derivatives

  • Example: (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid (CAS 197142-34-0)

  • High strain due to fused cyclopropane ring, favoring rapid ring-opening reactions.
  • Molecular formula: C₁₁H₁₇NO₄ (MW: 227.26 g/mol) .

Bicyclo[2.2.2]octane Derivatives

  • Example: Target compound vs. (1S,3S,4R)-5-methylene analog (CAS 2410984-39-1)

  • The methylene group at position 5 introduces additional steric hindrance, altering solubility and reactivity.
  • Molecular formula: C₁₄H₂₁NO₄ (MW: 267.32 g/mol) .
Substituent Diversity

Boc-Protected Analogs

  • Example: (1S,4R,7S)-7-Camphorsultam-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylic Acid Methyl Ester

  • Camphorsultam group enhances stereochemical control during synthesis but complicates deprotection steps.
  • Methyl ester (vs. free carboxylic acid) improves solubility in organic solvents .

Carboxylic Acid vs. Ester Derivatives

  • Example: Ethyl (1R,3R,4S)-2-[(1S)-1-Phenylethyl]-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

  • Ethyl ester at position 3 reduces polarity, favoring lipophilic interactions in drug design .

Physicochemical Properties

Property Target Compound Bicyclo[2.2.1]heptane Analog Bicyclo[3.1.0]hexane Analog
Molecular Weight (g/mol) 267.32 241.28 227.26
Solubility Moderate (polar solvents) Low (organic solvents) High (due to strain)
Stability High (rigid bicyclic core) Moderate (strain-induced reactivity) Low (cyclopropane instability)
Melting Point Not reported 180–185°C 150–155°C

Biological Activity

(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid is a bicyclic compound that has garnered attention in pharmaceutical research for its potential biological activities, particularly in neuropharmacology and as a synthetic intermediate in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : (1R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid
  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 2031259-83-1

The biological activity of (1R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various cognitive functions.

Nicotinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to (1R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid can act as agonists at nAChRs, particularly the α7 subtype, which is associated with cognitive enhancement and neuroprotection:

  • Agonistic Activity : The compound has shown promising results in enhancing cognitive function in preclinical models, suggesting its potential utility in treating cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease .

Therapeutic Potential

The therapeutic applications of (1R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid extend beyond cognitive enhancement:

Cognitive Disorders

Studies have highlighted the efficacy of nAChR agonists in ameliorating symptoms of cognitive dysfunction:

StudyFindings
Olincy et al., 2006Demonstrated that nAChR agonists improve cognitive deficits in schizophrenia models.
Freedman et al., 2008Showed positive effects of α7 nAChR agonists on cognitive function in patients with schizophrenia.

Case Studies

  • Cognitive Dysfunction in Schizophrenia : A clinical trial investigated the effects of a related compound on cognitive dysfunction in schizophrenia patients. The study reported significant improvements in cognitive performance without major adverse effects .
  • Neuroprotective Effects : Animal studies have indicated that compounds targeting nAChRs can provide neuroprotective effects against neurodegeneration, making them candidates for further exploration in conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for this compound to ensure laboratory safety?

  • Methodological Answer :

  • Handling : Use nitrile gloves and a full chemical-resistant suit to prevent skin contact. Inspect gloves before use and avoid aerosol formation during weighing or transfer . Respiratory protection (e.g., NIOSH-approved P95 respirators) is recommended to mitigate inhalation risks due to its H335 classification (respiratory irritation) .
  • Storage : Maintain at 2–8°C in a dry, tightly sealed container to prevent hydrolysis or decomposition. Avoid incompatible materials, though specific incompatibilities are not documented .
  • Spill Management : Collect spills using vacuum tools to minimize dust dispersion. Dispose of contaminated material via licensed waste handlers .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>97% as per similar compounds) .
  • Spectroscopy : ¹H/¹³C NMR for stereochemical validation (e.g., distinguishing bicyclo[2.2.2]octane ring protons) and IR for functional groups (Boc carbonyl at ~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical 267.32 g/mol) and detect impurities .

Q. How should researchers design experiments to mitigate acute toxicity risks during in vitro studies?

  • Methodological Answer :

  • Dose Optimization : Start with low concentrations (≤10 µM) and use cell viability assays (e.g., MTT) to establish IC₅₀ values, given its H302 classification (harmful if swallowed) .
  • Exposure Controls : Conduct experiments in fume hoods with HEPA filters to limit airborne particulates. Pre-treat waste with neutralizing agents (e.g., activated carbon) before disposal .

Advanced Research Questions

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C/37°C. Track Boc group hydrolysis (appearance of tert-butanol by GC-MS) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Store aliquots at -20°C, 4°C, and 25°C for 1–6 months, comparing NMR spectra over time .

Q. What strategies resolve contradictions in stereochemical assignments of bicyclo[2.2.2]octane derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
  • NOE NMR : Perform 2D NOESY to confirm spatial proximity of protons (e.g., axial vs. equatorial positions on the bicyclo ring) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G*) .

Q. What pharmacological potential does this compound hold, based on structural analogs?

  • Methodological Answer :

  • Target Identification : Screen against kinase or protease libraries (e.g., NIH’s NCATS platform) due to the azabicyclo motif’s prevalence in enzyme inhibitors .
  • Mechanistic Studies : Use SPR or ITC to assess binding affinity to bacterial penicillin-binding proteins (PBPs), leveraging structural similarities to β-lactam antibiotics .
  • In Vivo Toxicity : Conduct acute toxicity assays in rodents (OECD 423) to validate safety margins, given limited ecotoxicological data .

Data Gaps and Recommendations

  • Ecological Impact : No data exist on biodegradation or bioaccumulation. Researchers should perform OECD 301/305 tests to assess environmental risks .
  • Decomposition Products : Thermal degradation releases CO, NOx, and HBr gas . Use TGA-FTIR to characterize byproducts and update SDS protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.